CYCLO(-SER-SER)
CAS No.: 23409-30-5
Cat. No.: VC2444024
Molecular Formula: C6H10N2O4
Molecular Weight: 174.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 23409-30-5 |
---|---|
Molecular Formula | C6H10N2O4 |
Molecular Weight | 174.15 g/mol |
IUPAC Name | (3S,6S)-3,6-bis(hydroxymethyl)piperazine-2,5-dione |
Standard InChI | InChI=1S/C6H10N2O4/c9-1-3-5(11)8-4(2-10)6(12)7-3/h3-4,9-10H,1-2H2,(H,7,12)(H,8,11)/t3-,4-/m0/s1 |
Standard InChI Key | SUWGHSHLNOADHI-IMJSIDKUSA-N |
Isomeric SMILES | C([C@H]1C(=O)N[C@H](C(=O)N1)CO)O |
SMILES | C(C1C(=O)NC(C(=O)N1)CO)O |
Canonical SMILES | C(C1C(=O)NC(C(=O)N1)CO)O |
Introduction
Chemical Structure and Properties
CYCLO(-SER-SER) has the molecular formula C6H10N2O4 with a molecular weight of 174.15 . Structurally, it consists of a six-membered 2,5-diketopiperazine ring formed through the cyclization of two serine residues. The systematic name, (3S,6S)-3,6-bis(hydroxymethyl)piperazine-2,5-dione, reflects its specific stereochemistry with both serine residues in the L-configuration .
The cyclic structure of CYCLO(-SER-SER) provides conformational characteristics that influence its chemical behavior and biological interactions. The structural rigidity of the six-membered diketopiperazine ring, combined with the flexibility of the serine side chains, creates a unique molecular framework that affects how the compound interacts with biological targets. The presence of two hydroxymethyl groups from the serine side chains contributes to its polar nature, distinguishing it from other cyclic dipeptides with more hydrophobic residues.
Table 1 summarizes the key physical and chemical properties of CYCLO(-SER-SER):
Property | Value |
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Molecular Formula | C6H10N2O4 |
Molecular Weight | 174.15 |
CAS Number | 23409-30-5 |
IUPAC Name | (3S,6S)-3,6-bis(hydroxymethyl)piperazine-2,5-dione |
Stereochemistry | (3S,6S) configuration |
Structure Type | Cyclic dipeptide (2,5-diketopiperazine) |
Research on cyclic dipeptides has shown that stereochemistry significantly influences their structural properties. Cyclic dipeptide isomers can be classified based on the configuration of the two side chains of the diketopiperazine ring: cis (composed of two amino acid units of a single L/D configuration, i.e., L-L or D-D) and trans (with alternate L/D chirality) . CYCLO(-SER-SER), with its L-L configuration, would be classified as a cis isomer.
The conformational properties of cyclic dipeptides are strongly affected by the properties of amino acids' side chains. Small substituents tend to form planar structures, while more bulky residues lead to out-of-plane conformations, as evidenced by puckered (twist-boat) or flattened chair forms . The serine residues in CYCLO(-SER-SER), with their relatively small but polar hydroxymethyl groups, would influence its three-dimensional structure and consequent biological interactions.
Synthesis Methods
The synthesis of CYCLO(-SER-SER) and similar cyclic dipeptides typically involves cyclization of linear dipeptide precursors. According to research on related compounds, cyclic dipeptides can be synthesized using a modified phenol-induced cyclization procedure. This method has demonstrated good yields and purity when applied to other serine-containing cyclic dipeptides such as cyclo(Ser-Tyr) .
The experimental approach involves first synthesizing the linear dipeptide precursor, followed by cyclization to form the diketopiperazine ring. For characterization and evaluation of the synthesized compound, researchers employ multiple analytical techniques including:
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High-performance liquid chromatography (HPLC)
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Scanning electron microscopy
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Thermal analysis
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X-ray powder diffraction
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Infrared spectroscopy
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Mass spectrometry
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Nuclear magnetic resonance spectroscopy
These techniques help confirm the structure, purity, and physical properties of the synthesized compounds, ensuring their suitability for further research applications.
Another synthetic approach mentioned in relation to cyclic dipeptides involves the aminolysis of specific compounds. For instance, research has shown that aminolysis of 0.05M 2'(3')-O-(glycyl)-adenosine-5'-(O-methylphosphate) by 0.4M serine ethyl ester yielded 53% glycylserine diketopiperazine, via N-(glycyl)-serine ethyl ester as a transient intermediate . Similar principles might be applicable to synthesizing CYCLO(-SER-SER).
The complete determination of crystal structures, as well as DFT-aided interpretation of vibrational (IR and Raman) spectra, provides meaningful contributions to understanding the structural properties of diketopiperazine-based dipeptides, as demonstrated with other cyclic dipeptides like cyclo(L-Cys-D-Cys) . These methods could be similarly applied to elucidate the structural details of CYCLO(-SER-SER).
Biological Activities
CYCLO(-SER-SER) has demonstrated various biological activities that highlight its potential in therapeutic applications. This section explores its anticancer, antimicrobial, and cardiovascular effects based on published research findings.
Anticancer Properties
Anticancer studies have revealed that CYCLO(-SER-SER) inhibits the growth of several cancer cell lines. Research has documented its activity against:
Cardiovascular Effects
Cardiac studies have revealed interesting effects of CYCLO(-SER-SER) on heart function. Specifically, research has demonstrated that it can:
These findings indicate potential cardiovascular applications, possibly in the treatment of certain cardiac conditions. The observed effects suggest that CYCLO(-SER-SER) might influence cardiac function through interactions with specific receptors or signaling pathways involved in heart rate regulation and coronary circulation.
In haematological studies, CYCLO(-SER-SER) failed to produce any significant effects on thrombin-substrate binding and ADP-induced platelet aggregation . This indicates limited activity on blood coagulation pathways, distinguishing it from compounds that affect platelet function or blood clotting.
Interestingly, while CYCLO(-SER-SER) showed minimal effect on these parameters, the related compound cyclo(Ser-Tyr) exhibited significant activity in haematological studies, increasing the rate of calcium-induced coagulation and decreasing the rate of streptokinase-induced fibrinolysis . This highlights how small structural differences between cyclic dipeptides can lead to distinct biological activities.
Research Applications
CYCLO(-SER-SER) is utilized across various research domains due to its unique structural and biological properties. Its applications span peptide synthesis, drug development, biotechnology, diagnostics, and neurotransmitter research.
Peptide Synthesis
CYCLO(-SER-SER) serves as an important building block in peptide synthesis. Researchers use this compound to create specific peptide sequences for studying protein interactions and functions . Its cyclic structure provides a rigid scaffold that can be incorporated into larger peptides to induce specific conformations, which is crucial for their biological activity.
Additionally, as a relatively simple cyclic dipeptide, CYCLO(-SER-SER) serves as a model for studying the properties and behaviors of more complex cyclic peptides. This helps researchers understand the principles governing peptide folding, stability, and interactions with biological targets.
Cyclic dipeptides like CYCLO(-SER-SER) offer advantages in peptide synthesis due to their enhanced stability against enzymatic degradation compared to linear peptides. This stability makes them valuable starting points for the development of peptide-based therapeutics with improved pharmacokinetic properties.
Drug Development
The unique structure of CYCLO(-SER-SER) can be leveraged in the design of novel pharmaceuticals, particularly for targeting neurological disorders and enhancing therapeutic efficacy . Its enhanced stability and bioavailability compared to linear peptides make it an attractive scaffold for drug development.
The compound's structure allows for various modifications, enabling researchers to optimize its properties for specific therapeutic applications. By manipulating the functional groups or incorporating additional elements, scientists can potentially develop derivatives with enhanced potency, selectivity, or pharmacokinetic properties.
The cyclic nature of CYCLO(-SER-SER) also makes it resistant to many peptidases that typically degrade linear peptides, potentially extending its half-life in biological systems. This characteristic is particularly valuable for developing peptide-based drugs with improved in vivo stability.
Biotechnology
In biotechnology, CYCLO(-SER-SER) is used to develop biomaterials that mimic natural tissues. This application is beneficial in regenerative medicine and tissue engineering . The peptide nature of CYCLO(-SER-SER) makes it biocompatible, while its cyclic structure provides enhanced stability against enzymatic degradation.
The hydroxyl groups from the serine residues provide sites for further functionalization, allowing for the creation of customized biomaterials with specific properties. These functional groups can be used to attach additional molecules, modify solubility, or create specific interactions with biological systems.
CYCLO(-SER-SER)-based biomaterials could potentially be used for cell scaffolding, drug delivery systems, or as components in biomedical devices. The versatility of this compound in biotechnological applications stems from its well-defined structure and the potential for specific modifications.
Diagnostics
CYCLO(-SER-SER) can be incorporated into diagnostic assays to improve sensitivity and specificity for various diseases . Its ability to interact with specific biological targets makes it useful for detecting disease markers in clinical samples.
Applications in diagnostics include:
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Development of biosensors for detecting specific analytes
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Creation of imaging agents for molecular imaging techniques
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Design of assays for detecting specific proteins or other biomolecules
The stability of CYCLO(-SER-SER) contributes to the shelf life and reliability of diagnostic tools incorporating this compound. Its relatively simple structure also facilitates standardization and quality control in diagnostic applications.
Neurotransmitter Research
CYCLO(-SER-SER) plays a role in studies related to neurotransmitter function, aiding in the understanding of brain chemistry and potential treatments for mental health conditions . Its ability to interact with neuroreceptors makes it valuable for studying neural signaling pathways and developing new approaches to neurological disorders.
Researchers may use CYCLO(-SER-SER) as a tool to investigate:
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Neurotransmitter receptor binding and activation
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Signal transduction pathways in neural cells
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Potential therapeutic targets for neurological conditions
This research area is particularly promising given the ongoing need for novel approaches to treating neurological and psychiatric disorders. The unique properties of CYCLO(-SER-SER) may provide insights that could lead to new therapeutic strategies.
Comparison with Similar Compounds
CYCLO(-SER-SER) shares structural similarities with other cyclic dipeptides but possesses unique characteristics due to its specific amino acid composition. Table 2 compares CYCLO(-SER-SER) with related compounds:
Cyclic dipeptide isomers can adopt various conformations that significantly affect their biological and chemical properties. For instance, cyclo(L-Ala-L-Ala) adopts a twist boat conformation, while some other dipeptides may form flattened chair structures . The specific conformation of CYCLO(-SER-SER) would be influenced by the hydroxymethyl side chains of its serine residues, giving it unique spatial characteristics compared to other cyclic dipeptides.
Research has also shown that stereochemistry has a strong influence on the self-assembly process and resulting architectures of cyclic dipeptides. For example, LL systems tend to favor the formation of 1D molecular chains, while LD promotes 2D layers . This suggests that the L-L configuration of CYCLO(-SER-SER) may influence its supramolecular organization in specific ways that differ from cyclic dipeptides with other stereochemical arrangements.
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